molecular formula C10H5N3O2S3 B12042439 JNK Inhibitor XI CAS No. 2207-44-5

JNK Inhibitor XI

Cat. No.: B12042439
CAS No.: 2207-44-5
M. Wt: 295.4 g/mol
InChI Key: UHBFMJAKLZGVDS-UHFFFAOYSA-N
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Description

JNK Inhibitor XI, also known as 2-(5-Nitrothiazol-2-ylthio)benzo[d]thiazole, is a small molecule inhibitor primarily used to control the biological activity of c-Jun N-terminal kinases (JNKs). JNKs are a group of mitogen-activated protein kinases (MAPKs) involved in various cellular processes, including inflammation, apoptosis, and stress responses. This compound is particularly noted for its ability to inhibit JNK1 and JNK2, making it a valuable tool in scientific research, especially in studies related to cellular signaling pathways and disease mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNK Inhibitor XI involves several steps, starting with the preparation of the core benzothiazole structure. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The synthesis begins with the reaction of 2-aminothiophenol with carbon disulfide and potassium hydroxide to form 2-mercaptobenzothiazole.

    Nitration: The benzothiazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Thioether Formation: The final step involves the reaction of the nitrated benzothiazole with 2-chlorothiazole in the presence of a base such as sodium hydride to form the thioether linkage, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and thioether formation, which allows for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

JNK Inhibitor XI undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thioether linkage can be modified through nucleophilic substitution reactions.

    Hydrolysis: Under acidic or basic conditions, the thioether bond can be cleaved.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products vary depending on the nucleophile used.

    Hydrolysis: The major products are the corresponding thiol and benzothiazole derivatives.

Scientific Research Applications

JNK Inhibitor XI has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the inhibition of JNK kinases and their role in various chemical reactions.

    Biology: Employed in cellular studies to understand the role of JNK in apoptosis, inflammation, and stress responses.

    Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting JNK pathways.

Mechanism of Action

JNK Inhibitor XI exerts its effects by inhibiting the kinase activity of JNK1 and JNK2. It competes with substrate binding, thereby preventing the phosphorylation of downstream targets such as c-Jun. This inhibition disrupts the JNK signaling pathway, which is involved in various cellular processes, including apoptosis and inflammation. The compound exhibits high selectivity for JNKs over other kinases, making it a valuable tool for studying JNK-specific pathways .

Comparison with Similar Compounds

Similar Compounds

    SP600125: Another JNK inhibitor with a different chemical structure but similar inhibitory effects on JNK activity.

    AS601245: A selective JNK inhibitor with applications in studying JNK-mediated cellular processes.

    TCS JNK 6o: A potent and selective JNK inhibitor used in various research studies.

Uniqueness

JNK Inhibitor XI is unique due to its high selectivity for JNK1 and JNK2, with minimal activity against other kinases and proteases. This selectivity makes it particularly useful for studies focused on JNK-specific signaling pathways without off-target effects. Additionally, its favorable stability in biological systems enhances its utility in both in vitro and in vivo studies .

Properties

CAS No.

2207-44-5

Molecular Formula

C10H5N3O2S3

Molecular Weight

295.4 g/mol

IUPAC Name

2-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C10H5N3O2S3/c14-13(15)8-5-11-9(17-8)18-10-12-6-3-1-2-4-7(6)16-10/h1-5H

InChI Key

UHBFMJAKLZGVDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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